1-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol
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Overview
Description
1-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a prop-2-en-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with propargyl alcohol under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by a rearrangement to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The double bond can be reduced to form the corresponding saturated alcohol.
Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Major Products Formed:
Oxidation: Formation of 1-(2-Chloro-6-fluorophenyl)prop-2-en-1-one.
Reduction: Formation of 1-(2-Chloro-6-fluorophenyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The presence of chloro and fluoro substituents enhances its reactivity and specificity towards certain biological targets.
Comparison with Similar Compounds
- 1-(2-Chloro-6-fluorophenyl)prop-2-en-1-one
- 1-(2,6-Difluorophenyl)prop-2-en-1-ol
- 1-(2-Chloro-4-fluorophenyl)prop-2-en-1-ol
Comparison: 1-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol is unique due to the specific positioning of the chloro and fluoro substituents, which influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C9H8ClFO |
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Molecular Weight |
186.61 g/mol |
IUPAC Name |
1-(2-chloro-6-fluorophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H8ClFO/c1-2-8(12)9-6(10)4-3-5-7(9)11/h2-5,8,12H,1H2 |
InChI Key |
FEUJSNPDBVTNSY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=C(C=CC=C1Cl)F)O |
Origin of Product |
United States |
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